
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide, also known as MNPNB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 391.5 g/mol. MNPNB has been used in various studies to understand its mechanism of action and its biochemical and physiological effects.
Applications De Recherche Scientifique
Kinetics and Mechanism of Formation
- A study by Sedlák et al. (2002) discussed the chemical behavior of substituted 4-chloro-N-phenylbutanamides. This research is relevant as it involves a similar butanamide structure, focusing on the kinetics of formation and decomposition in basic medium.
Biological Evaluation and DNA Binding
- Research by Khan et al. (2021) explored zinc(II) carboxylate complexes based on a similar nitrophenyl butenamide. This study assessed the DNA binding ability, biological activities such as anti-microbial and anti-leishmanial activities, and theoretical nature through molecular docking studies.
Quantum Chemical Studies
- A study by Nghia et al. (2021) focused on the structural parameters and molecular properties of a similar compound. This research is significant for understanding the molecular stability and potential applications in the paint industry.
In Vitro Biological Activities
- The work of Sirajuddin et al. (2015) on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide provides insights into antimicrobial, anticancer, and antileishmanial activities, as well as its interaction with SS-DNA.
Photoreagents for Protein Crosslinking
- Research by Jelenc et al. (1978) suggests the use of 4-nitrophenyl ethers, similar in structure to the compound of interest, for protein crosslinking and affinity labeling in biological studies.
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
- A study by Tordjman et al. (2003) on a butanamide derivative explores its potential as a therapeutic agent for pain and inflammation, indicating possible medical applications of similar compounds.
Propriétés
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBXCNFNSOKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)

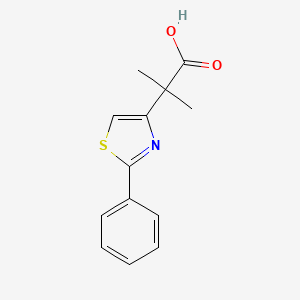
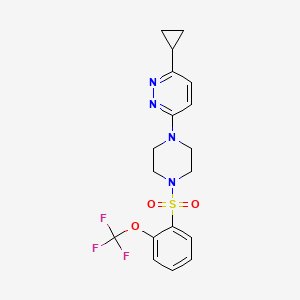
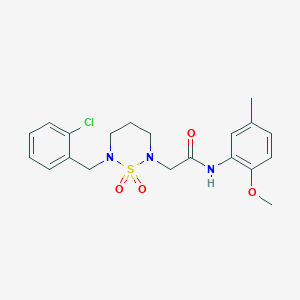

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)
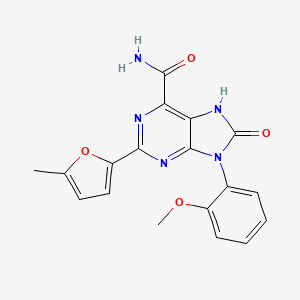

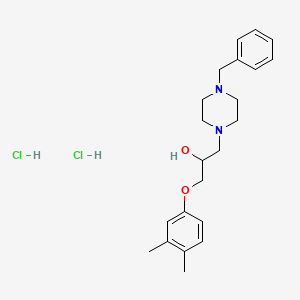
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)
![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)
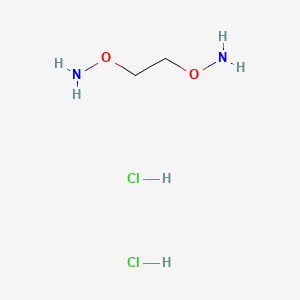
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)